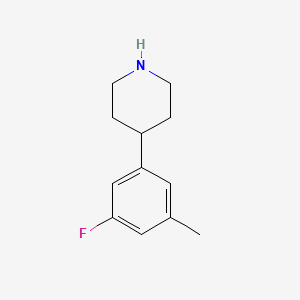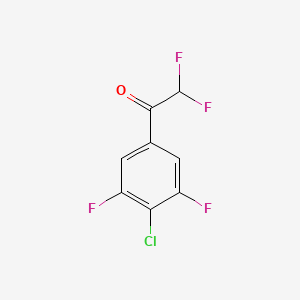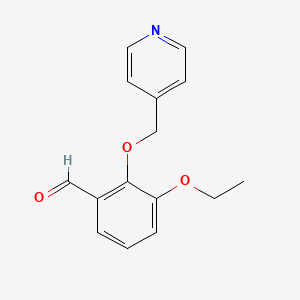![molecular formula C11H20N2S B12092771 [3-(Dimethylamino)propyl][(5-methylthiophen-2-YL)methyl]amine](/img/structure/B12092771.png)
[3-(Dimethylamino)propyl][(5-methylthiophen-2-YL)methyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(Dimethylamino)propyl][(5-methylthiophen-2-yl)methyl]amine: is an organic compound with the molecular formula C₁₁H₂₀N₂S This compound features a dimethylamino group attached to a propyl chain, which is further connected to a methyl-substituted thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Dimethylamino)propyl][(5-methylthiophen-2-yl)methyl]amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-methylthiophene-2-carbaldehyde and 3-(dimethylamino)propylamine.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as an acid or base, to form the desired product. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine or amine functionalities, converting them to corresponding amines or amides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides, thiolates.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted thiophene derivatives.
科学研究应用
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in various organic transformations.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
Biological Probes: The compound can be used as a probe to study biological processes, such as enzyme activity and receptor binding.
Drug Development: Its structural features make it a candidate for the development of new therapeutic agents, particularly those targeting the central nervous system.
Medicine
Pharmacology: The compound’s potential pharmacological activities are explored for the treatment of neurological disorders, given its ability to interact with neurotransmitter systems.
Industry
Material Science: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors, due to its electronic properties.
作用机制
The mechanism by which [3-(Dimethylamino)propyl][(5-methylthiophen-2-yl)methyl]amine exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to receptors or enzymes, modulating their activity. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins.
相似化合物的比较
Similar Compounds
[3-(Dimethylamino)propyl]amine: Lacks the thiophene ring, making it less versatile in electronic applications.
[3-(Dimethylamino)propyl][(2-thienyl)methyl]amine: Similar structure but with a non-methylated thiophene ring, affecting its electronic properties.
[3-(Dimethylamino)propyl][(4-methylphenyl)methyl]amine: Contains a phenyl ring instead of a thiophene ring, altering its reactivity and applications.
Uniqueness
The presence of the 5-methylthiophene ring in [3-(Dimethylamino)propyl][(5-methylthiophen-2-yl)methyl]amine imparts unique electronic properties, making it particularly useful in applications requiring specific electronic characteristics, such as in the development of organic semiconductors and conductive polymers.
属性
分子式 |
C11H20N2S |
|---|---|
分子量 |
212.36 g/mol |
IUPAC 名称 |
N',N'-dimethyl-N-[(5-methylthiophen-2-yl)methyl]propane-1,3-diamine |
InChI |
InChI=1S/C11H20N2S/c1-10-5-6-11(14-10)9-12-7-4-8-13(2)3/h5-6,12H,4,7-9H2,1-3H3 |
InChI 键 |
JHTLCQMYTFPLBZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(S1)CNCCCN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Bromo-1-methyl-1H,2H,3H-pyrrolo[3,2-B]pyridin-2-one](/img/structure/B12092690.png)
![tert-butyl N-[3-(4-bromophenyl)propyl]-N-(3-methoxypropyl)carbamate](/img/structure/B12092708.png)
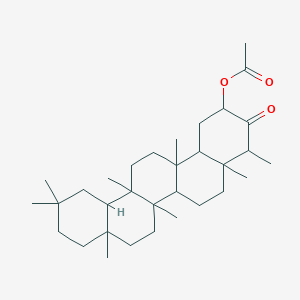


![7-Ethyl-2-methoxy-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol](/img/structure/B12092746.png)


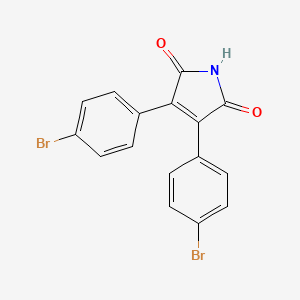
![(1R)-1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine;4-methylbenzenesulfonic acid](/img/structure/B12092762.png)
![Benzene, 1,4-bis[4-nitro-2-(trifluoromethyl)phenoxy]-](/img/structure/B12092765.png)
